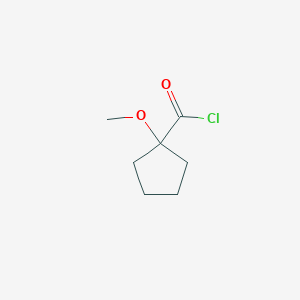

1-Methoxycyclopentane-1-carbonyl chloride

Description

Properties

IUPAC Name |

1-methoxycyclopentane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPDQXCJYIMBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664552 | |

| Record name | 1-Methoxycyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73555-14-3 | |

| Record name | 1-Methoxycyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxycyclopentane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of 1-Methoxycyclopentanecarboxylic Acid

This is the most common route where the carboxylic acid group is converted into the corresponding acid chloride.

- Reagents: Thionyl chloride (SOCl2) is preferred due to its efficiency and ease of removal of byproducts (SO2 and HCl gases).

- Conditions: The reaction is typically conducted under reflux with an inert atmosphere to prevent side reactions.

- Mechanism: The carboxylic acid reacts with SOCl2, forming an intermediate chlorosulfite ester which decomposes to give the acid chloride.

- Purification: Excess SOCl2 and gaseous byproducts are removed by distillation or vacuum. The product is often purified by fractional distillation or recrystallization.

Oxidation of 1-Methoxycyclopentanemethanol

An alternative method involves oxidation of the corresponding alcohol to the acid chloride.

- Reagents: Phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) can be used to convert the hydroxyl group into the carbonyl chloride.

- Conditions: The reaction is carried out under anhydrous conditions to avoid hydrolysis of the acid chloride product.

- Mechanism: The hydroxyl group is replaced by chlorine through nucleophilic substitution facilitated by the phosphorus reagent.

- Purification: Similar to the halogenation method, purification involves removal of phosphorus-containing byproducts and isolation by distillation.

Research Findings and Data Table Summary

| Preparation Method | Reagents | Temperature (°C) | Pressure (bar) | Key Notes | Purification Method |

|---|---|---|---|---|---|

| Halogenation of 1-Methoxycyclopentanecarboxylic Acid | Thionyl chloride (SOCl2) | Reflux (~70-80) | Atmospheric | Efficient conversion, gaseous byproducts removed | Distillation, recrystallization |

| Oxidation of 1-Methoxycyclopentanemethanol | Phosphorus pentachloride (PCl5) | Ambient to reflux | Atmospheric | Requires anhydrous conditions to prevent hydrolysis | Distillation |

| Precursor synthesis via acid-catalyzed addition of methanol to 1-methylcyclopentene | Solid acidic catalysts (zeolites, ion exchangers) | 40-90 | 1-5 | Liquid phase reaction, molar excess of methanol | Filtration, distillation |

| Industrial continuous flow process | As above | Controlled | Controlled | Reactive distillation possible for equilibrium reactions | Continuous distillation |

Notes on Catalyst and Reaction Optimization

- Catalyst Types: Solid acidic catalysts such as highly acidic ion exchangers or zeolites are preferred in precursor synthesis steps for their reusability and ease of separation.

- Residence Time: Typically 10 to 30 minutes in liquid phase reactions involving alkene and alkanol to form methoxycyclopentane derivatives.

- Molar Ratios: Using an excess of methanol (1:2 to 1:5 molar ratio of alkene to methanol) drives the reaction toward product formation.

- Separation: Filtration removes suspended catalysts before distillation to isolate pure intermediates.

Chemical Reactions Analysis

1-Methoxycyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carboxylic acids or esters.

Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid or alcohol.

Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous conditions.

Substitution: Nucleophiles like water, alcohols, or amines are used in the presence of a base or acid catalyst.

Major Products Formed:

Carboxylic Acids: Oxidation can yield cyclopentanecarboxylic acid.

Alcohols: Reduction can produce 1-methoxycyclopentanemethanol.

Esters: Substitution reactions can form esters such as methyl cyclopentanecarboxylate.

Scientific Research Applications

1-Methoxycyclopentane-1-carbonyl chloride is widely used in scientific research due to its versatile reactivity and structural properties. Its applications include:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methoxycyclopentane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 1-methoxycyclopentane-1-carbonyl chloride are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Cyclopentane/ Cyclopropane Carbonyl Chlorides

Reactivity and Stability

- Electrophilicity: The phenyl group in 1-phenylcyclopentane-1-carbonyl chloride enhances electrophilicity due to electron withdrawal, making it highly reactive in nucleophilic substitutions .

- Ring Strain : Cyclopropane derivatives like 1-chlorocyclopropane-1-carbonyl chloride exhibit high ring strain, increasing their reactivity in ring-opening reactions compared to cyclopentane analogs .

- Hazards : All acyl chlorides in this class require careful handling. For example, 1-(4-methoxyphenyl)cyclopentanecarbonyl chloride is classified as corrosive (H314) , a common trait among acyl chlorides due to their moisture sensitivity.

Biological Activity

1-Methoxycyclopentane-1-carbonyl chloride (CAS Number: 73555-14-3) is a chemical compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its carbonyl group, which is known for its reactivity in various chemical reactions. The molecular formula is with a molecular weight of approximately 146.61 g/mol. The presence of the carbonyl chloride functional group makes it a valuable intermediate in organic synthesis.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Receptor Binding : There is evidence to support that this compound may interact with certain receptors, modulating their activity, which could lead to therapeutic effects in various conditions such as inflammation or cancer .

The mechanism by which this compound exerts its biological effects is primarily through its reactivity as a carbonyl compound. It can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group. This reactivity allows for the formation of various derivatives that may exhibit enhanced biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Activity : A study published in the Journal of Organic Chemistry investigated the inhibition of specific enzymes by this compound. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential use as an enzyme inhibitor in therapeutic applications .

- Receptor Interaction Studies : Research conducted on receptor binding showed that this compound could bind to specific receptors associated with inflammatory responses. This binding was assessed using radiolabeled ligands and competitive binding assays, demonstrating its potential as a lead compound for anti-inflammatory drugs.

- Synthesis and Biological Evaluation : Another study focused on synthesizing derivatives of this compound and evaluating their biological activities. The derivatives exhibited varied levels of activity against cancer cell lines, indicating that modifications to the structure could enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant reduction in activity | |

| Receptor Binding | Interaction with inflammatory receptors | |

| Cytotoxicity | Varied activity against cancer cells |

Table 2: Synthesis Pathways

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Addition | 75% | Room temperature |

| Electrophilic Substitution | 60% | Under reflux |

Q & A

Q. What are the recommended synthetic routes for preparing 1-methoxycyclopentane-1-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the chlorination of 1-methoxycyclopentane-1-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Key optimization steps include:

- Maintaining anhydrous conditions to avoid hydrolysis of the acyl chloride product .

- Controlling reaction temperature (typically 0–25°C) to minimize side reactions like methoxy group cleavage.

- Purification via fractional distillation or column chromatography under inert gas to preserve stability .

- Monitor reaction progress by FTIR for the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and appearance of the carbonyl chloride C=O stretch (~1800 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight, amber glass containers under inert gas (e.g., argon) at –20°C to prevent moisture absorption and thermal degradation .

- Handling : Use chemical-resistant gloves (e.g., nitrile), face shields, and fume hoods to avoid exposure to vapors. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials like vermiculite .

- Disposal : Hydrolyze small quantities in ice-cold ethanol/water mixtures under controlled conditions to form less reactive carboxylic acid derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹³C NMR is critical for distinguishing the carbonyl chloride carbon (~170–180 ppm) and methoxy group (~50–60 ppm). Conformational flexibility of the cyclopentane ring may cause splitting in ¹H NMR; use deuterated solvents like CDCl₃ for clarity .

- IR Spectroscopy : Confirm the presence of the carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) in electron ionization (EI) mode can verify molecular ion peaks (e.g., [M]⁺ for C₇H₉ClO₂ at m/z 160.0295) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Conformational Isomerism : The cyclopentane ring’s puckering creates axial/equatorial methoxy and carbonyl groups, leading to variable coupling constants. Use variable-temperature NMR to freeze conformers and simplify spectra .

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may stabilize specific conformations. Compare spectra across solvents like CDCl₃ and DMSO-d₆ to identify solvent-dependent shifts .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and assign ambiguous peaks .

Q. What strategies mitigate side reactions during nucleophilic substitution involving this compound?

- Methodological Answer : Common side reactions include hydrolysis of the acyl chloride or methoxy group displacement. Mitigation approaches:

- Temperature Control : Conduct reactions below –10°C to slow hydrolysis .

- Protecting Groups : Temporarily protect the methoxy group (e.g., as a silyl ether) if nucleophilic attack occurs at the cyclopentane ring .

- Catalysis : Use Lewis acids like ZnCl₂ to enhance electrophilicity of the carbonyl carbon, reducing reaction time and side products .

Q. How can researchers optimize yields in multi-step syntheses using this compound as an intermediate?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., after acylation or ring-opening).

- Workup Optimization : For moisture-sensitive steps, employ Schlenk techniques or continuous flow reactors to minimize air exposure .

- Byproduct Recycling : Recover unreacted starting material via distillation or crystallization. For example, unreacted carboxylic acid can be separated by aqueous extraction and reused .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Prepare buffered solutions (pH 1–13) and monitor hydrolysis via UV-Vis (absorbance at ~280 nm for acyl chloride) or conductometric titration for chloride ion release .

- Activation Energy Calculation : Perform Arrhenius analysis by measuring rate constants at 20°C, 30°C, and 40°C .

- Product Identification : Use LC-MS to detect hydrolysis products (e.g., carboxylic acid or methanol derivatives) .

Q. What computational methods are recommended to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.

- Fukui Function Analysis : Identify electrophilic (carbonyl carbon) and nucleophilic (methoxy oxygen) sites to predict regioselectivity .

- Transition State Modeling : Use QM/MM methods to model energy barriers for proposed mechanisms (e.g., SN2 vs. SN1 pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.